molecular formula C21H19NO4 B2538638 N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421527-01-6

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2538638
CAS No.: 1421527-01-6
M. Wt: 349.386
InChI Key: ABKLBBDMIABHFJ-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic chemical compound designed for research and development applications. This molecule features a 1,3-benzodioxole ring system, a pharmacophore known for its diverse biological activities and presence in various bioactive molecules . The structural motif of the 1,3-benzodioxole (also known as benzodioxole) is a privileged scaffold in medicinal chemistry, frequently explored for its potential to interact with various enzymatic targets . This compound is presented as a high-purity building block for chemical synthesis and biological screening. Its molecular architecture, incorporating both the benzodioxole carboxamide and a naphthalene-containing hydroxyalkyl chain, suggests potential utility in several research domains. It may serve as a key intermediate in the design of novel ligands for biological receptors. Researchers can leverage this compound in the discovery and development of new therapeutic agents, drawing from established research on similar structures. For instance, related N-(benzo[d][1,3]dioxol-5-yl) carboxamide derivatives have been identified through virtual screening as potent agonists of the TIR1 auxin receptor, demonstrating a remarkable promotive effect on root growth in plants and showcasing the value of this chemical class in agrochemical research . Furthermore, 1,3-benzodioxole derivatives are actively investigated in neuroscientific research for their potential to interact with targets relevant to conditions like Alzheimer's disease . The product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-hydroxy-3-naphthalen-1-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c23-18(17-7-3-5-14-4-1-2-6-16(14)17)10-11-22-21(24)15-8-9-19-20(12-15)26-13-25-19/h1-9,12,18,23H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKLBBDMIABHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole-5-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 3-hydroxy-3-(naphthalen-1-yl)propylamine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science.

Key Properties

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 321.36 g/mol
  • Solubility : Soluble in organic solvents, with limited solubility in water.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. This compound may interfere with cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:

A study published in the Journal of Medicinal Chemistry explored derivatives of benzo[d][1,3]dioxole and their effects on cancer cell lines. The results suggested that modifications to the side chains could enhance cytotoxicity against various cancer types .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Similar compounds have been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Study:

In vitro studies demonstrated that derivatives of dioxole compounds could reduce neuronal cell death in models of neurodegeneration, potentially through the modulation of inflammatory pathways .

Drug Development

The unique pharmacophore of this compound makes it a candidate for developing new therapeutic agents targeting various diseases, including neurodegenerative disorders and cancer.

Synthesis of Functional Materials

The compound's chemical properties allow it to be utilized in synthesizing advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films makes it suitable for electronic applications.

Research Insights:

Research has shown that incorporating dioxole derivatives into polymer matrices can enhance the electrical conductivity and stability of the materials used in electronic devices .

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Differences

The table below highlights key structural variations among benzo[d][1,3]dioxole-5-carboxamide derivatives:

Compound Name Substituent on Carboxamide Nitrogen Key Functional Groups Reference ID
Target Compound: N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide 3-hydroxy-3-(naphthalen-1-yl)propyl Hydroxypropyl, naphthyl -
BNBC (6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide) Naphthalen-1-yl Bromo at position 6, naphthyl
IIc (N-(3-(trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide) 3-(trifluoromethyl)phenyl Trifluoromethylphenyl
3z (N-Phenylbenzo[d][1,3]dioxole-5-carboxamide) Phenyl Simple aryl group
A11 (N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzo[d][1,3]dioxole-5-carboxamide) Biphenyl-furan hybrid Biphenyl, furan

Key Observations :

  • The target compound’s hydroxypropyl chain may enhance hydrophilicity compared to BNBC’s bromo group or IIc’s trifluoromethylphenyl .

Analysis :

  • BNBC’s STING agonist activity highlights the role of naphthyl groups in immune modulation, suggesting the target compound may share similar pathways .
  • IIc’s antidiabetic effect demonstrates that carboxamide derivatives can target metabolic enzymes, though the target’s hydroxypropyl group may shift selectivity .

Biological Activity

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide, commonly referred to as compound 1421527-01-6, is a synthetic organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4, with a molecular weight of 349.4 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C21H19NO4
Molecular Weight 349.4 g/mol
CAS Number 1421527-01-6

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of similar compounds. For instance, derivatives of benzo[d][1,3]dioxole have shown promising results against various bacterial strains. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. While direct evidence for this compound is sparse, its structural characteristics may predict similar activity.

Case Studies

  • Inhibitory Effects on Enzymes :
    • A study on related compounds demonstrated inhibition of enzymes involved in metabolic pathways, particularly those linked to cholesterol biosynthesis. This suggests that this compound could potentially inhibit similar targets, thereby impacting lipid metabolism and cardiovascular health.
  • Neuroprotective Effects :
    • Compounds with similar structural motifs have been investigated for neuroprotective effects in models of neurodegenerative diseases. These studies often focus on the ability to modulate neurotransmitter systems or reduce neuroinflammation.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Antioxidant Mechanisms : Scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Interacting with key metabolic enzymes to alter biochemical pathways.
  • Cell Membrane Disruption : Affecting microbial cell integrity leading to cell death.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-hydroxy-3-(naphthalen-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide?

The compound can be synthesized via carbodiimide-mediated coupling between benzo[d][1,3]dioxole-5-carboxylic acid (piperonylic acid) and the appropriate amine derivative. For example, General Procedure B (as described for analogous compounds) involves activating the carboxylic acid with coupling reagents like HOBt/EDCI or DCC, followed by reaction with 3-amino-3-(naphthalen-1-yl)propan-1-ol under mild conditions (room temperature, overnight). Purification typically employs column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the product as a solid .

Basic: How can structural characterization be performed to confirm the identity of this compound?

Key analytical methods include:

  • 1H/13C NMR spectroscopy : Look for diagnostic signals such as the methylenedioxy group (δ ~6.0 ppm, singlet for two protons), naphthalene aromatic protons (δ 7.1–8.3 ppm), and the hydroxypropyl moiety (δ ~1.8–3.5 ppm for aliphatic protons). The carboxamide NH proton may appear as a broad singlet near δ 6.8–7.2 ppm .
  • LCMS : Confirm the molecular ion peak (e.g., m/z = ~428.2 [M+H]+) and retention time consistency with analogs .
  • IR spectroscopy : Validate the presence of hydroxyl (~3200–3500 cm⁻¹) and carboxamide (~1650 cm⁻¹) functional groups .

Advanced: What mechanistic insights exist regarding its biological activity, particularly in immunomodulation?

The compound shares structural similarities with 6-bromo-N-(naphthalen-1-yl)benzo[d][1,3]dioxole-5-carboxamide (BNBC) , a known agonist of the STING (Stimulator of Interferon Genes) pathway. BNBC induces type I/III interferon responses in human fibroblasts and dendritic cells via STING-dependent activation, suggesting potential antiviral and antitumor applications. Researchers should evaluate:

  • STING binding assays : Use recombinant hSTING protein to assess direct interaction.
  • Cytokine profiling : Measure IFN-β, IL-6, and TNF-α levels in primary immune cells (e.g., PBMCs) post-treatment.
  • Structure-activity relationship (SAR) : Modify the naphthyl or hydroxypropyl groups to optimize potency and selectivity .

Advanced: How can researchers resolve contradictions in reported biological data for this compound class?

Discrepancies in activity (e.g., varying IC50 values across studies) may arise from:

  • Cell-type specificity : Test activity in multiple cell lines (e.g., HEK293T vs. primary macrophages).
  • Solubility and stability : Use DMSO stock solutions (<10 mM) and confirm compound integrity via HPLC post-dosing.
  • Off-target effects : Employ CRISPR knockouts (e.g., STING-/- cells) to validate target specificity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Hazard mitigation : Avoid inhalation of dust; if exposed, rinse eyes with water for 15 minutes and seek medical attention.
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) .

Advanced: What computational tools are suitable for predicting its pharmacokinetic properties?

  • ADME prediction : Use SwissADME or ADMETlab to estimate LogP (~3.2), aqueous solubility (<10 μM), and cytochrome P450 interactions.
  • Molecular docking : Simulate binding to STING (PDB ID: 6NT5) using AutoDock Vina to guide SAR studies .

Advanced: How does the hydroxypropyl-naphthyl moiety influence its physicochemical and biological properties?

  • Hydrogen-bonding capacity : The hydroxyl group enhances solubility and may facilitate interactions with polar residues in target proteins.
  • Steric effects : The naphthyl group increases lipophilicity, improving membrane permeability but potentially reducing metabolic stability. Compare analogs with phenyl or substituted aryl groups to dissect contributions .

Basic: What chromatographic techniques are optimal for purity analysis?

  • HPLC : Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA). Aim for >95% purity (λ = 254 nm).
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane 3:7); visualize under UV (254 nm) or with ninhydrin for amine detection .

Advanced: What strategies can address low yields in the coupling step during synthesis?

  • Activating agents : Switch from EDCI/HOBt to DMTMM for improved coupling efficiency.
  • Solvent optimization : Use DMF or dichloromethane with molecular sieves to minimize hydrolysis.
  • Temperature control : Perform reactions at 0–4°C to suppress side reactions .

Advanced: How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor compound-induced stabilization of STING protein in lysates.
  • Knockdown/knockout models : Compare responses in wild-type vs. STING-/- cells.
  • Biolayer interferometry : Measure real-time binding kinetics using immobilized STING .

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